Cas no 1261636-08-1 (8-(Difluoromethoxy)-5-hydroxyquinoline)

8-(Difluoromethoxy)-5-hydroxyquinoline 化学的及び物理的性質
名前と識別子
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- 8-(Difluoromethoxy)-5-hydroxyquinoline
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- インチ: 1S/C10H7F2NO2/c11-10(12)15-8-4-3-7(14)6-2-1-5-13-9(6)8/h1-5,10,14H
- InChIKey: UCPYECYIIVXQIE-UHFFFAOYSA-N
- ほほえんだ: FC(OC1=CC=C(C2=CC=CN=C21)O)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 216
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 42.4
8-(Difluoromethoxy)-5-hydroxyquinoline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A189000452-500mg |
8-(Difluoromethoxy)-5-hydroxyquinoline |
1261636-08-1 | 98% | 500mg |
$1055.58 | 2023-09-03 | |
Alichem | A189000452-250mg |
8-(Difluoromethoxy)-5-hydroxyquinoline |
1261636-08-1 | 98% | 250mg |
$784.23 | 2023-09-03 | |
Alichem | A189000452-1g |
8-(Difluoromethoxy)-5-hydroxyquinoline |
1261636-08-1 | 98% | 1g |
$2016.61 | 2023-09-03 |
8-(Difluoromethoxy)-5-hydroxyquinoline 関連文献
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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2. Carbon monoxide and carbon dioxide insertion chemistry of f-block N-heterocyclic carbene complexes†‡Polly L. Arnold,Anne I. Germeroth,Gary S. Nichol,Ronan Bellabarba,Robert P. Tooze Dalton Trans., 2013,42, 1333-1337
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M. Rezaei DashtArzhandi,A. F. Ismail,T. Matsuura RSC Adv., 2015,5, 21916-21924
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Zhou Zhou,Jiang Cheng,Jin-Tao Yu Org. Biomol. Chem., 2015,13, 9751-9754
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
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8. Beyond the ridge pattern: multi-informative analysis of latent fingermarks by MALDImass spectrometryS. Francese,R. Bradshaw,L. S. Ferguson,R. Wolstenholme,M. R. Clench,S. Bleay Analyst, 2013,138, 4215-4228
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Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
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Xiaowei Zhou,Guangming Wu,Jiandong Wu,Huiyu Yang,Jichao Wang,Guohua Gao Phys. Chem. Chem. Phys., 2014,16, 3973-3982
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8-(Difluoromethoxy)-5-hydroxyquinolineに関する追加情報
Professional Introduction to Compound with CAS No. 1261636-08-1 and Product Name: 8-(Difluoromethoxy)-5-hydroxyquinoline
The compound with the CAS number 1261636-08-1 and the product name 8-(Difluoromethoxy)-5-hydroxyquinoline represents a significant advancement in the field of chemobiology and pharmaceutical research. This compound, belonging to the quinoline family, has garnered considerable attention due to its unique structural and functional properties. Quinoline derivatives have long been recognized for their broad spectrum of biological activities, making them valuable scaffolds in drug discovery and development.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated aromatic compounds. The introduction of fluorine atoms into molecular structures often enhances metabolic stability, bioavailability, and binding affinity. The presence of a difluoromethoxy group in 8-(Difluoromethoxy)-5-hydroxyquinoline is particularly noteworthy, as it is known to improve the compound's pharmacokinetic profile. This modification not only enhances its solubility but also contributes to its stability under various physiological conditions.
The 5-hydroxy moiety in the structure further contributes to the compound's versatility. Hydroxyl groups are frequently involved in hydrogen bonding interactions, which can be crucial for binding to biological targets. This feature makes 8-(Difluoromethoxy)-5-hydroxyquinoline a promising candidate for developing drugs that interact with proteins or nucleic acids. The combination of these functional groups positions this compound as a potent tool for investigating various biological pathways.
Recent studies have highlighted the potential of quinoline derivatives in combating infectious diseases and cancer. The structural framework of quinolines allows for selective interactions with enzymes and receptors, making them effective against a wide range of pathogens. Moreover, the fluorine atoms in 8-(Difluoromethoxy)-5-hydroxyquinoline can enhance its ability to cross biological membranes, improving its efficacy as an anti-inflammatory or anticancer agent.
One of the most exciting applications of this compound is in the field of antiviral research. The unique chemical properties of 8-(Difluoromethoxy)-5-hydroxyquinoline make it an excellent candidate for inhibiting viral replication. By targeting specific viral enzymes or receptors, this compound could potentially offer a new line of defense against emerging viral threats. Preliminary laboratory experiments have shown promising results in reducing viral load in cell cultures, suggesting its potential as a lead compound for further development.
In addition to its antiviral properties, 8-(Difluoromethoxy)-5-hydroxyquinoline has shown promise in preclinical studies related to neurodegenerative diseases. Quinoline derivatives are known to interact with certain neurotransmitter systems, which could make them effective in treating conditions such as Alzheimer's disease or Parkinson's disease. The hydroxyl and difluoromethoxy groups may play critical roles in modulating these interactions, providing a mechanism for potential therapeutic benefits.
The synthesis of 8-(Difluoromethoxy)-5-hydroxyquinoline involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to ensure high yield and purity. Techniques such as palladium-catalyzed cross-coupling reactions and fluorination methods are essential in constructing the desired molecular framework. These synthetic strategies not only highlight the complexity of modern drug development but also underscore the importance of innovative chemical approaches.
The pharmacological profile of 8-(Difluoromethoxy)-5-hydroxyquinoline is further enhanced by its favorable pharmacokinetic properties. Studies have demonstrated that this compound exhibits good oral bioavailability and rapid absorption after administration. Additionally, its metabolic stability ensures prolonged circulation within the body, allowing for sustained therapeutic effects. These characteristics make it an attractive candidate for clinical development.
Emerging research also suggests that 8-(Difluoromethoxy)-5-hydroxyquinoline may have applications beyond traditional pharmaceuticals. Its ability to modulate biological pathways could make it useful in agricultural science, particularly as a lead compound for developing novel pesticides or herbicides. By targeting specific enzymatic processes in pests, this compound could offer an environmentally friendly alternative to existing agrochemicals.
As our understanding of biological systems continues to evolve, so does our ability to design molecules that interact with them more effectively. The case of 8-(Difluoromethoxy)-5-hydroxyquinoline exemplifies how structural modifications can lead to significant improvements in drug design. By leveraging cutting-edge synthetic techniques and computational methods, researchers can now predict and optimize molecular properties with unprecedented accuracy.
In conclusion, 8-(Difluoromethoxy)-5-hydroxyquinoline (CAS No. 1261636-08-1) represents a remarkable achievement in chemobiology and pharmaceutical research. Its unique structural features and versatile biological activities position it as a valuable tool for developing new treatments for infectious diseases, cancer, and neurodegenerative disorders. As research progresses, we can expect even more innovative applications for this compound and similar derivatives.
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